

A Comprehensive Technical Guide to Commercially Available Sources of Enoxacin-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the commercially available sources of **Enoxacin-d8**, a deuterated analog of the fluoroquinolone antibiotic Enoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require high-quality, isotopically labeled standards for their work. The guide includes a detailed summary of suppliers, quantitative data for easy comparison, experimental protocols for its use as an internal standard, and visualizations of the relevant biological pathways.

Commercially Available Sources of Enoxacin-d8

Enoxacin-d8 is available from several reputable suppliers of chemical standards and research materials. It is typically offered as either the hydrochloride salt or the hydrate form. The choice between these forms may depend on the specific requirements of the experimental setup, such as solubility and stability. Below is a consolidated table summarizing the key quantitative data from various suppliers.



Supplier	Product Name	Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Iso topic Enrichme nt
Cayman Chemical	Enoxacin- d8 (hydrochlor ide)	Hydrochlori de	2930288- 95-0	C15H9D8FN 4O3 • HCl	364.8	≥99% deuterated forms (d1- d8)
Santa Cruz Biotechnol ogy	Enoxacin- d8	Not Specified	1329642- 60-5	C15H9D8FN 4O3	328.37	Not Specified
Simson Pharma	Enoxacin- D8 Hydrate	Hydrate	NA	C15H15D8F N4O6	382.41	Certificate of Analysis provided
Pharmaffili ates	Enoxacin- d8	Not Specified	1329642- 60-5	C15H9D8FN 4O3	328.37	High Purity
Ruixibiotec h	Enoxacin- d8 hydrochlori de	Hydrochlori de	NA	C15H10D8C IFN4O3	364.83	>90%
CymitQuim ica	Enoxacin- d8	Neat	1329642- 60-5	C15D8H9FN 4O3	328.368	Not Specified
LGC Standards	Enoxacin- d8	Neat	1329642- 60-5	C15D8H9FN 4O3	328.368	Certificate of Analysis available
MedChem Express	Enoxacin- d8 hydrochlori de	Hydrochlori de	2930288- 95-0	C15H9D8FN 4O3 • HCl	364.8	Not Specified
MedChem Express	Enoxacin- d8 hydrate	Hydrate	1453100- 62-3	C15H11D8F N4O4	346.38	Not Specified



Experimental Protocols

Enoxacin-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby improving the precision and accuracy of the measurement.

Protocol for Quantitative Analysis of Enoxacin in Biological Samples using LC-MS/MS with Enoxacin-d8 as an Internal Standard

This protocol provides a general framework for the analysis of Enoxacin in biological matrices such as plasma, serum, or urine. Optimization of specific parameters will be required for different sample types and instrumentation.

- 1. Materials and Reagents:
- Enoxacin analytical standard
- Enoxacin-d8 internal standard
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (or other suitable mobile phase modifier)
- Biological matrix (e.g., plasma, urine) from a control source
- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
- Microcentrifuge tubes
- Autosampler vials
- 2. Preparation of Stock and Working Solutions:



- Enoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Enoxacin in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
- Enoxacin-d8 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Enoxacin-d8 in the same manner as the Enoxacin stock solution.
- Working Solutions: Prepare a series of working solutions of Enoxacin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of **Enoxacin-d8** at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.
- 3. Sample Preparation:
- Protein Precipitation (for plasma/serum):
 - To 100 μL of plasma or serum sample in a microcentrifuge tube, add 300 μL of cold acetonitrile containing the **Enoxacin-d8** internal standard at the desired final concentration.
 - Vortex for 30 seconds to precipitate proteins.
 - Centrifuge at >10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 μL).
- Dilution (for urine):
 - Thaw and vortex urine samples.
 - Dilute the urine sample with the initial mobile phase containing the Enoxacin-d8 internal standard. The dilution factor will depend on the expected concentration of Enoxacin.
- 4. LC-MS/MS Conditions:
- Liquid Chromatography (LC):



- Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up
 to a high percentage to elute the analyte, and then return to initial conditions for
 equilibration. The specific gradient will need to be optimized.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for fluoroquinolones.
 - Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Enoxacin and Enoxacin-d8. These transitions should be optimized by infusing the individual standards into the mass spectrometer.
 - Example Transitions (to be optimized):
 - Enoxacin: Q1 (precursor ion) -> Q3 (product ion)
 - Enoxacin-d8: Q1 (precursor ion + 8 Da) -> Q3 (product ion)
 - Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Enoxacin to Enoxacin-d8
 against the concentration of the Enoxacin calibration standards.
- Use a linear regression model with appropriate weighting to fit the data.



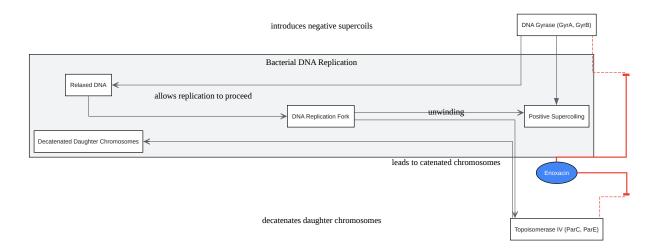
• Determine the concentration of Enoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Enoxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

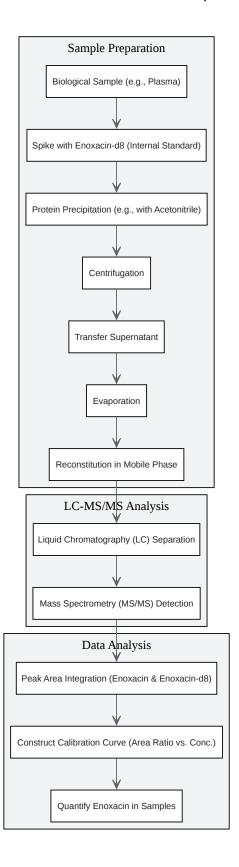
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Enoxacin and the workflow for its quantitative analysis.





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Caption: Mechanism of Enoxacin action on bacterial DNA replication.





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Caption: Workflow for quantitative analysis of Enoxacin using LC-MS/MS.

This technical guide provides a comprehensive starting point for researchers and professionals working with **Enoxacin-d8**. For the most accurate and up-to-date information, it is always recommended to consult the certificate of analysis and any technical documentation provided by the specific supplier.

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